1,3-Dibenzyl-1-(2-cyanoethyl)thiourea
Overview
Description
1,3-Dibenzyl-1-(2-cyanoethyl)thiourea is an organic compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse applications in various fields, including chemistry, biology, and medicine. The compound’s structure consists of a thiourea core with two benzyl groups and a cyanoethyl group attached to it. This unique structure imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dibenzyl-1-(2-cyanoethyl)thiourea can be synthesized through a multi-step process involving the reaction of benzylamine with carbon disulfide to form benzyl isothiocyanate. This intermediate is then reacted with 2-cyanoethylamine to yield the final product. The reaction conditions typically involve:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reactions are usually carried out at room temperature or slightly elevated temperatures.
Catalysts: In some cases, catalysts such as triethylamine may be used to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Depending on the production scale, batch or continuous reactors may be used.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibenzyl-1-(2-cyanoethyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The benzyl groups can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogens, alkyl halides, or acyl chlorides are used for substitution reactions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiol or amine derivatives.
Substitution Products: Various substituted benzyl derivatives.
Scientific Research Applications
1,3-Dibenzyl-1-(2-cyanoethyl)thiourea has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other thiourea derivatives.
Biology: Investigated for its potential enzyme inhibition properties and as a probe for detecting metal ions.
Medicine: Explored for its potential anticancer, antibacterial, and antiviral activities.
Industry: Utilized in the development of sensors, corrosion inhibitors, and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 1,3-Dibenzyl-1-(2-cyanoethyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can:
Enzyme Inhibition: Inhibit enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.
Metal Ion Detection: Form complexes with metal ions, leading to changes in fluorescence or color, which can be used for detection purposes.
Anticancer Activity: Induce apoptosis in cancer cells by interacting with cellular pathways involved in cell death.
Comparison with Similar Compounds
1,3-Dibenzyl-1-(2-cyanoethyl)thiourea can be compared with other thiourea derivatives, such as:
1,3-Dibenzyl-2-thiourea: Similar structure but lacks the cyanoethyl group, which may affect its reactivity and applications.
1-Benzyl-3-phenylthiourea: Contains a phenyl group instead of a second benzyl group, leading to different chemical properties.
1,3-Dicyclohexylthiourea: Contains cyclohexyl groups, which impart different steric and electronic effects.
The uniqueness of this compound lies in its specific combination of benzyl and cyanoethyl groups, which confer distinct chemical properties and reactivity compared to other thiourea derivatives.
Properties
IUPAC Name |
1,3-dibenzyl-1-(2-cyanoethyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3S/c19-12-7-13-21(15-17-10-5-2-6-11-17)18(22)20-14-16-8-3-1-4-9-16/h1-6,8-11H,7,13-15H2,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRSFAXBHAVBJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)N(CCC#N)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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